molecular formula C9H8F2O B063624 1-(2,4-Difluoro-5-methylphenyl)ethanone CAS No. 177211-27-7

1-(2,4-Difluoro-5-methylphenyl)ethanone

Cat. No. B063624
CAS RN: 177211-27-7
M. Wt: 170.16 g/mol
InChI Key: LUWOUTWVUKRWGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Difluoro-5-methylphenyl)ethanone, also known as DMF-DMA, is a synthetic compound that belongs to the family of ketones. It is used in various scientific research applications due to its unique properties and mechanism of action.

Mechanism Of Action

The mechanism of action of 1-(2,4-Difluoro-5-methylphenyl)ethanone is not well understood. However, it is believed to act as an inhibitor of certain enzymes and proteins in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of certain ion channels in the body.
Biochemical and Physiological Effects:
1-(2,4-Difluoro-5-methylphenyl)ethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant properties. It has also been shown to have anticonvulsant and analgesic properties. Additionally, it has been shown to have anti-inflammatory properties and may be useful in the treatment of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-(2,4-Difluoro-5-methylphenyl)ethanone in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its potential toxicity. It should be handled with care and proper safety precautions should be taken.

Future Directions

There are several future directions for the use of 1-(2,4-Difluoro-5-methylphenyl)ethanone in scientific research. One area of interest is its potential use as a therapeutic agent for various neurological and psychiatric disorders. Another area of interest is its use in the development of new catalysts and materials. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.

Synthesis Methods

The synthesis of 1-(2,4-Difluoro-5-methylphenyl)ethanone involves the reaction of 2,4-difluoroacetophenone with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction takes place under mild conditions and yields a high purity product.

Scientific Research Applications

1-(2,4-Difluoro-5-methylphenyl)ethanone has a wide range of scientific research applications. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and materials science. It is also used as a reagent in analytical chemistry for the detection of various compounds. Additionally, it is used in the development of new catalysts and as a building block in the synthesis of complex organic molecules.

properties

IUPAC Name

1-(2,4-difluoro-5-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-5-3-7(6(2)12)9(11)4-8(5)10/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWOUTWVUKRWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401281584
Record name 1-(2,4-Difluoro-5-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401281584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluoro-5-methylphenyl)ethanone

CAS RN

177211-27-7
Record name 1-(2,4-Difluoro-5-methylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177211-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Difluoro-5-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401281584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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